1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
1-amino-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-6(8(9,10)11)5(3-12)7(15)14(4)13/h2H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXVCMNBTRKCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions One common method involves the condensation of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted dihydropyridines can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
Anticancer Potential
The compound's structural features allow it to interact with biological targets associated with cancer cells. Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth, indicating potential as an anticancer agent. For example, the synthesis of related compounds has led to the discovery of effective inhibitors of tyrosine kinases, which are crucial in cancer progression .
Neurological Applications
There is emerging evidence supporting the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier and modulate neurotransmitter levels positions it as a potential candidate for further research in neuropharmacology .
Insecticidal Activity
The compound has demonstrated promising results in agricultural applications, particularly as an insecticide. In studies involving larvicidal activity against pests such as Mythimna separata and Plutella xylostella, it showed significant lethality rates, suggesting its utility in pest management strategies .
Herbicidal Properties
Research has also explored the herbicidal potential of this compound. Its mechanism involves disrupting metabolic processes in target plants, leading to effective weed control without harming crops .
Case Studies
Several case studies highlight the effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the trifluoromethyl group may enhance the compound’s binding affinity to certain proteins, while the amino group can participate in hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile with structurally related dihydropyridine-3-carbonitrile derivatives, focusing on substituent effects and biological activities:
Key Insights:
Substituent Effects on Bioactivity :
- Anticancer Activity : Aryl groups at positions 4 and 6 (e.g., ethoxyphenyl, fluorophenyl) correlate with potent anticancer activity (IC₅₀ <1 µM) . The trifluoromethyl group in the target compound may enhance binding to hydrophobic kinase pockets (e.g., survivin or PIM1) but requires empirical validation.
- Antioxidant Activity : Hydroxy and methoxy substituents (e.g., 4-hydroxy-3-methoxyphenyl) significantly boost radical scavenging, whereas CF₃ (electron-withdrawing) likely reduces this effect .
The trifluoromethyl group elevates logP values, enhancing metabolic stability and oral bioavailability .
Synthetic Utility: The target compound’s 1-amino group enables further functionalization (e.g., azo coupling, ), whereas non-amino analogs (e.g., Compound 1c) are intermediates for oxadiazole derivatives .
Biological Activity
The compound 1-Amino-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (commonly referred to as compound 1 ) is a heterocyclic organic compound with notable biological activity. Its unique structure, characterized by a trifluoromethyl group and a carbonitrile moiety, positions it as a potential candidate for various therapeutic applications. This article delves into the biological activities associated with compound 1, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Compound 1 has the following chemical formula and structure:
- Molecular Formula : C₈H₆F₃N₃O
- Molecular Weight : 217.151 g/mol
- IUPAC Name : this compound
- SMILES Notation : [H]N([H])N1C(C)=CC(=C(C#N)C1=O)C(F)(F)F
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃N₃O |
| Molecular Weight | 217.151 g/mol |
| IUPAC Name | This compound |
| SMILES | [H]N([H])N1C(C)=CC(=C(C#N)C1=O)C(F)(F)F |
Compound 1 exhibits several biological activities, primarily through its interaction with various biological targets. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.
Anticancer Activity
Research indicates that compound 1 demonstrates significant anticancer properties. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, studies have reported that derivatives of similar pyridine structures can inhibit receptor tyrosine kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
In Vitro Studies
In vitro studies have demonstrated that compound 1 effectively inhibits the proliferation of various cancer cell lines. For example:
- Cell Line : HeLa (cervical cancer)
- IC₅₀ Value : Approximately 0.55 µM
- Cell Line : HCT116 (colon cancer)
- IC₅₀ Value : Approximately 0.87 µM
These results suggest that compound 1 may serve as a scaffold for developing more potent anticancer agents.
In Vivo Studies
Preclinical studies involving animal models have shown promising results for compound 1 in reducing tumor growth rates. In particular, studies using xenograft models have revealed that treatment with compound 1 leads to a significant reduction in tumor size compared to control groups .
Case Study 1: Inhibition of CDK2 and CDK9
A study focusing on the inhibition of cyclin-dependent kinases (CDKs) found that compounds structurally related to compound 1 exhibited potent inhibitory effects against CDK2 and CDK9. The IC₅₀ values were reported as follows:
| Kinase | IC₅₀ Value (µM) |
|---|---|
| CDK2 | 0.36 |
| CDK9 | 1.8 |
This selectivity suggests that modifications to the core structure of compound 1 could enhance its therapeutic efficacy against specific cancers .
Q & A
Q. Advanced Research Focus
- Molecular Docking : Tools like AutoDock Vina or BIOVIA/Discovery Studio model interactions with target proteins (e.g., Klebsiella pneumoniae PDB: 7BYE). Binding affinity scores (e.g., ΔG values) correlate with experimental MIC data .
- QSAR Modeling : Quantitative Structure-Activity Relationship studies link substituent effects (e.g., electron-withdrawing CF₃ groups) to anticancer or antimicrobial potency .
- MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for interaction .
How can one design experiments to evaluate the anticancer potential of this compound in cellular models?
Advanced Research Focus
Experimental Design :
- Cell Line Selection : Screen against diverse cancer cell lines (e.g., breast MCF-7, lung A549) to assess specificity .
- Dose-Response Assays : Determine IC₅₀ values using MTT or resazurin-based viability assays, with positive controls (e.g., doxorubicin) .
- Mechanistic Studies :
- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry.
- Cell cycle arrest analysis (e.g., propidium iodide staining) .
Data Interpretation :
- Compare results to structural analogs (e.g., 1-Cyclopropyl derivatives) to infer SAR trends .
- Address contradictions (e.g., varying potency across cell lines) by evaluating uptake efficiency or metabolic stability .
How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
Q. Advanced Research Focus
- LC-MS/MS Profiling : Detects low-abundance byproducts (e.g., sulfoxides from methylthio group oxidation) .
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH) identify vulnerable functional groups (e.g., hydrolysis of nitrile to amide) .
- Process Optimization : Adjust reaction stoichiometry or use scavengers (e.g., silica gel for absorbing acidic byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
